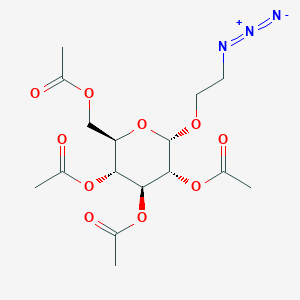

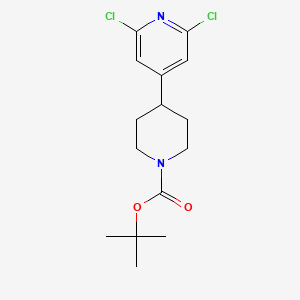

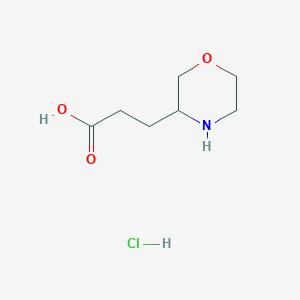

![molecular formula C8H7BrN2 B6357650 2-Bromo-6-methylimidazo[1,2-a]pyridine CAS No. 1251033-76-7](/img/structure/B6357650.png)

2-Bromo-6-methylimidazo[1,2-a]pyridine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Bromo-6-methylH-imidazo[1,2-a]pyridine is a type of imidazopyridine, which is an important fused bicyclic 5–6 heterocycle . It is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . This moiety is also useful in material science because of its structural character .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines has been achieved through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . For instance, a novel method for the synthesis of 6-bromo-2-(3,4-dichlorophenyl)imidazo[1,2-a]pyridine using microwave irradiation has been reported .Molecular Structure Analysis

The molecular structure of 2-Bromo-6-methylH-imidazo[1,2-a]pyridine is represented by the empirical formula C7H6BrN3 . The NH proton in syn-periplanar conformation appears in the upfield and the anti-periplanar conformation in the downfield .Chemical Reactions Analysis

The chemical reactions of 2-Bromo-6-methylH-imidazo[1,2-a]pyridine involve the initial displacement of the halogen atom by the pyridine ring nitrogen to afford pyridinium salt . This is followed by a facile closure providing the shared intermediate . The compound further reacts with bromine and iodine, giving 3-halo-2-methyl-1H-imidazo[1,2-a]pyridinium trihalides .Aplicaciones Científicas De Investigación

Heterocyclic N-oxide Molecules in Organic Synthesis and Drug Development

Heterocyclic N-oxide molecules, including derivatives from the imidazo[1,2-a]pyridine class, are recognized for their versatility as synthetic intermediates and their significance in biological systems. These compounds have been explored for their potential in forming metal complexes, designing catalysts, facilitating asymmetric catalysis and synthesis, and their applications in medicinal chemistry, including anticancer, antibacterial, and anti-inflammatory activities. This highlights the potential of 2-Bromo-6-methylH-imidazo[1,2-a]pyridine derivatives in these domains, reflecting their importance in advanced chemistry and drug development investigations (Li et al., 2019).

Imidazo[1,2-b]pyridazine in Medicinal Chemistry

Although slightly different, the closely related imidazo[1,2-b]pyridazine scaffold serves as an important class in medicinal chemistry, providing bioactive molecules for therapeutic applications. The success of kinase inhibitors like ponatinib has spurred research into imidazo[1,2-b]pyridazine-containing derivatives for their potential therapeutic applications. This indicates a pathway for exploring 2-Bromo-6-methylH-imidazo[1,2-a]pyridine derivatives for similar purposes, given the structural and functional similarities within this heterocyclic group (Garrido et al., 2021).

Imidazopyridine-Based Derivatives as Potential Antibacterial Agents

The review on imidazopyridine-based derivatives underlines their significance in combating multi-drug resistant bacterial infections. These compounds, by virtue of their fused heterocyclic structure, exhibit a broad spectrum of pharmacological activities, including antibacterial properties. This suggests that derivatives of 2-Bromo-6-methylH-imidazo[1,2-a]pyridine could be explored for antibacterial drug development, leveraging the diverse pharmacological profile offered by the imidazopyridine scaffold (Sanapalli et al., 2022).

Fused Heterocyclic Compounds in Multi-Component Synthesis

Multi-component reactions (MCRs) offer an atom-economical, efficient pathway to synthesize complex heterocycles, including fused imidazo[1,2-a]pyridine derivatives. This approach aligns with the green chemistry principles, providing a sustainable method for constructing heterocyclic compounds that could have pharmaceutical relevance. Given the versatility of MCRs, 2-Bromo-6-methylH-imidazo[1,2-a]pyridine and its derivatives can be synthesized and modified through such reactions for potential applications in drug development and organic synthesis (Dhanalakshmi et al., 2021).

Mecanismo De Acción

Target of Action

2-Bromo-6-methylimidazo[1,2-a]pyridine, also known as 2-Bromo-6-methylH-imidazo[1,2-a]pyridine, is a derivative of imidazo[1,2-a]pyridine . Imidazo[1,2-a]pyridine derivatives have been shown to possess a broad range of biological activity . .

Mode of Action

It’s known that imidazo[1,2-a]pyridine derivatives can interact with various biological targets, leading to a wide range of biological effects .

Biochemical Pathways

Imidazo[1,2-a]pyridine derivatives are known to influence a variety of biological pathways due to their broad spectrum of biological activity .

Result of Action

It’s known that imidazo[1,2-a]pyridine derivatives can exhibit a wide range of biological effects .

Direcciones Futuras

Recent progress in the field has focused on the development of new synthetic protocols for the construction of an imidazo[1,2-a]pyridine core, aiming to improve the ecological impact of the classical schemes . The overview of the most efficient and widely applied modern methods is organized into sections covering the main metal-free methods structured by the type of the reacting species .

Análisis Bioquímico

Biochemical Properties

Imidazo[1,2-a]pyridines, a class of compounds to which 2-Bromo-6-methylimidazo[1,2-a]pyridine belongs, are known to interact with various enzymes, proteins, and other biomolecules .

Cellular Effects

Some imidazo[1,2-a]pyridine derivatives have been shown to possess antimicrobial properties against Staphylococcus aureus .

Molecular Mechanism

Imidazo[1,2-a]pyridines are known to undergo various radical reactions for direct functionalization .

Propiedades

IUPAC Name |

2-bromo-6-methylimidazo[1,2-a]pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrN2/c1-6-2-3-8-10-7(9)5-11(8)4-6/h2-5H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRGCZHAFKPBXCG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN2C=C(N=C2C=C1)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

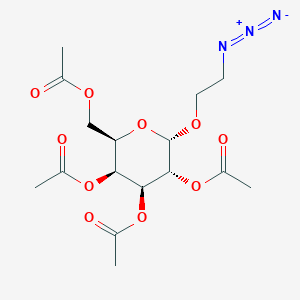

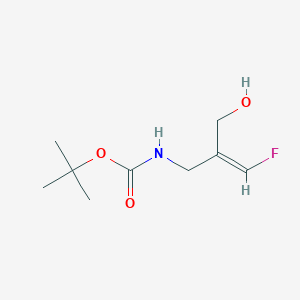

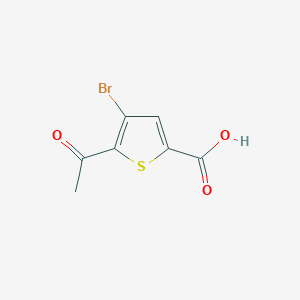

![4-Methyl-3,4-dihydro-2H-benzo[1,4]oxazine-6-sulfonic acid methylamide, 95%](/img/structure/B6357584.png)

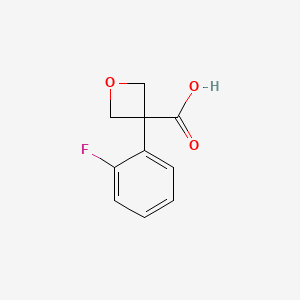

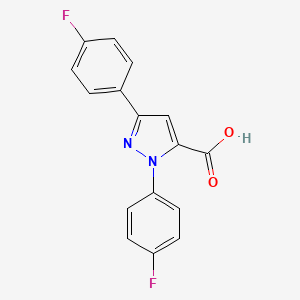

![6-Bromo-2-(trifluoromethyl)benzo[d]thiazole](/img/structure/B6357599.png)

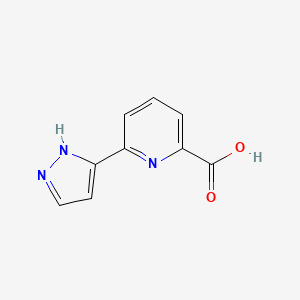

![2-[(tert-Butoxy)carbonyl]-5-oxa-2-azaspiro[3.5]nonane-8-carboxylic acid](/img/structure/B6357609.png)

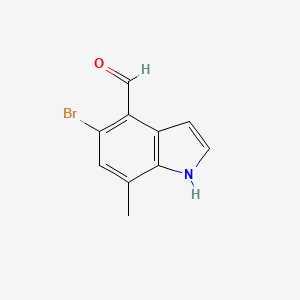

![7,7-Difluoro-1-methylbicyclo[4.1.0]heptan-3-one](/img/structure/B6357632.png)